N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It was first synthesized by the research group of Dr. Nathanael Gray at Harvard Medical School in 2008. Since then, it has been extensively studied for its potential applications in cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide binds to the active site of RAC1 and prevents its activation by GTP. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as proliferation, migration, and invasion. Inhibition of RAC1 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. Inflammation is also reduced through the inhibition of cytokine production and immune cell infiltration. In neurological disorders, this compound has been shown to improve synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide has shown promising results in preclinical studies, and there is potential for its use in the treatment of various diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its effectiveness in vivo. It could also be tested in combination with other therapies to enhance its efficacy. Additionally, further studies could investigate its potential applications in other diseases such as cardiovascular disorders and autoimmune diseases.
In conclusion, this compound is a small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action has been extensively studied, and it has been shown to have significant biochemical and physiological effects. While it has some limitations, its potential applications in the field of medicine make it an exciting area of research for the future.
Applications De Recherche Scientifique
N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various diseases. It has been shown to inhibit the activity of a protein called RAC1, which is involved in cell signaling pathways. Inhibition of RAC1 has been linked to the suppression of tumor growth, reduction of inflammation, and improvement of neurological disorders.
Propriétés
IUPAC Name |
N-(3-ethoxyphenyl)-4-(ethylsulfonylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-16-7-5-6-15(12-16)18-17(20)13-8-10-14(11-9-13)19-24(21,22)4-2/h5-12,19H,3-4H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDOEUNANILCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.